((S)-5-(tert-butoxycarbonylamino)-5-(carbamoyl)pentyl)carbamic acid benzyl ester
Description
This compound is a chiral, multifunctional molecule featuring a pentyl backbone with dual substituents at the 5-position: a tert-butoxycarbonylamino (Boc) group and a carbamoyl group. The (S)-stereochemistry at the 5th carbon ensures enantioselectivity in synthetic or biological applications. The terminal benzyl ester provides acid-labile protection for the carbamate group, making the compound useful in peptide synthesis and drug development. Its molecular weight (calculated as ~352.4 g/mol) and polarity are influenced by the Boc and carbamoyl groups, which enhance solubility in polar aprotic solvents like DMF or DMSO .
Properties
Molecular Formula |
C19H29N3O5 |
|---|---|
Molecular Weight |
379.5 g/mol |
IUPAC Name |
benzyl N-[(5S)-6-amino-5-[(2-methylpropan-2-yl)oxycarbonylamino]-6-oxohexyl]carbamate |
InChI |
InChI=1S/C19H29N3O5/c1-19(2,3)27-18(25)22-15(16(20)23)11-7-8-12-21-17(24)26-13-14-9-5-4-6-10-14/h4-6,9-10,15H,7-8,11-13H2,1-3H3,(H2,20,23)(H,21,24)(H,22,25)/t15-/m0/s1 |
InChI Key |
DAJHIUICHSIAAV-HNNXBMFYSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCCCNC(=O)OCC1=CC=CC=C1)C(=O)N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCCNC(=O)OCC1=CC=CC=C1)C(=O)N |
Origin of Product |
United States |
Preparation Methods
Boc Protection of the Primary Amine
The Boc group is introduced via reaction with di-tert-butyl dicarbonate under alkaline conditions. For instance, in the synthesis of related intermediates, (2S,5S)-1-(tert-butoxycarbonyl)-5-methylpyrrolidine-2-carboxylic acid is prepared by treating a pyrrolidine derivative with Boc anhydride in dichloromethane, achieving quantitative yields. This step ensures regioselective protection of the primary amine, critical for downstream functionalization.
Cbz Protection via Benzyl Chloroformate
The secondary amine is protected using benzyl chloroformate in the presence of a base such as N-methylmorpholine. This reaction typically proceeds in tetrahydrofuran (THF) or dichloromethane at 0–5°C to minimize side reactions. The resulting Cbz-protected intermediate is isolated via extraction and crystallized for purity.
Hydrolysis and Functional Group Interconversion
Saponification of Ethyl Esters
Ethyl ester intermediates undergo hydrolysis to carboxylic acids using lithium hydroxide (LiOH) in ethanol/water mixtures. For example, (2S,5S)-1-tert-butyl 2-ethyl 5-methylpyrrolidine-1,2-dicarboxylate is treated with LiOH·H₂O (2.11 g, 50.2 mmol) in ethanol (20 mL) and water (12 mL) at 25°C for 16 hours, yielding 100% of the carboxylic acid. The reaction is quenched with HCl, and the product is extracted into ethyl acetate, dried over Na₂SO₄, and concentrated.
Coupling Reactions and Peptide Bond Formation
HOBt/HBTU-Mediated Coupling
The central pentyl backbone is constructed via peptide coupling. A representative procedure involves dissolving Boc-protected amino acids (1.1 equiv) and amines (1.0 equiv) in DMF, followed by addition of HOBt and HBTU. The reaction proceeds at 0°C for 2 hours and then at room temperature for 12 hours, achieving >95% conversion. The crude product is purified via silica gel chromatography using ethyl acetate/hexane gradients.
Stereochemical Control
Chiral auxiliaries or enantiomerically pure starting materials ensure retention of the (S)-configuration. For example, L-leucine derivatives are employed to guarantee stereochemical fidelity during coupling steps. Optical rotation and chiral HPLC validate enantiomeric excess (>99% ee).
Deprotection and Final Product Isolation
Catalytic Hydrogenation of the Cbz Group
The Cbz group is removed via hydrogenolysis using 10% Pd/C in methanol. A solution of the protected compound in methanol (10 mL/mmol) is stirred under H₂ (1 atm) for 30–40 minutes, followed by filtration and concentration. This step proceeds quantitatively, yielding the free amine, which is immediately used in subsequent reactions to prevent oxidation.
Final Esterification
The benzyl ester is introduced by reacting the deprotected amine with benzyl chloroformate in the presence of N,N-diisopropylethylamine (DIPEA). The reaction is conducted in dichloromethane at 0°C, followed by warming to room temperature. The product is extracted, washed with brine, and purified via recrystallization from ethanol/water.
Analytical Characterization and Quality Control
Spectroscopic Validation
Chemical Reactions Analysis
Deprotection Reactions
The compound contains two protecting groups:
-
tert-butoxycarbonyl (Boc) on the amine
-
Benzyl ester on the carboxylate
Boc Deprotection
-
Conditions : Acidic media (pH < 3) at 0–25°C.
-
Outcome : Yields a free amine group, enabling further functionalization (e.g., amidation) .
Benzyl Ester Cleavage
-
Conditions : Hydrogenolysis (1–3 atm H₂, 25°C) or Lewis acid-mediated cleavage .
-
Outcome : Produces a carboxylic acid, useful in peptide coupling .
Comparative Table: Deprotection Conditions
| Reaction | Reagents | Conditions | Product | Source |
|---|---|---|---|---|
| Boc Removal | TFA in DCM | 0°C, 1–2 hrs | Free amine | |
| Benzyl Ester Cleavage | H₂/Pd/C | 25°C, 12 hrs | Carboxylic acid | |
| Benzyl Ester Cleavage | BBr₃ in DCM | -20°C, 30 min | Carboxylic acid |
Hydrolysis of the Carbamoyl Group
The carbamoyl (-CONH₂) moiety undergoes hydrolysis under basic or enzymatic conditions:
-
Conditions : 60–80°C for 6–12 hrs (chemical) or 37°C, pH 7.4 (enzymatic).
-
Outcome : Forms a carboxylic acid and releases ammonia.
Cyclocondensation Reactions
The compound participates in heterocycle formation via cyclocondensation:
Example Reaction Pathway:
-
Cyclocondensation :
-
Amidation : Bis(pentafluorophenyl) carbonate (BPC) activates the carboxylate for coupling .
Table: Bioactive Derivatives
| Derivative | Target | Activity | Source |
|---|---|---|---|
| Pyrazolo-pyrimidin-3-carboxamide | Cathepsin B/K | IC₅₀ = 0.8–2.1 µM | |
| Boc-deprotected analog | PD-L1 | Inhibits immune checkpoint |
Stability and Reactivity
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of ((S)-5-(tert-butoxycarbonylamino)-5-(carbamoyl)pentyl)carbamic acid benzyl ester is , with a molecular weight of approximately 463.61 g/mol. The compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis to protect amino groups during chemical reactions.
Medicinal Chemistry
((S)-5-(tert-butoxycarbonylamino)-5-(carbamoyl)pentyl)carbamic acid benzyl ester has been investigated for its potential as a precursor in the synthesis of bioactive compounds. Its structure allows for modifications that can enhance biological activity against various targets, including enzymes involved in disease processes.
Inhibitors of Deubiquitylating Enzymes
Recent studies have highlighted the role of compounds like ((S)-5-(tert-butoxycarbonylamino)-5-(carbamoyl)pentyl)carbamic acid benzyl ester as inhibitors of deubiquitylating enzymes (DUBs). These enzymes are crucial in regulating protein degradation pathways and are implicated in cancer and neurodegenerative diseases. The ability to modulate DUB activity can lead to new therapeutic strategies for these conditions .
Ferroptosis Modulation
Emerging research indicates that this compound may act as a modulator of ferroptosis, a form of regulated cell death associated with oxidative stress. By influencing reactive oxygen species (ROS) levels, it shows promise in applications related to neuroprotection and cancer therapy .
Cancer Research
In a study examining the effects of DUB inhibitors on cancer cell lines, ((S)-5-(tert-butoxycarbonylamino)-5-(carbamoyl)pentyl)carbamic acid benzyl ester demonstrated significant cytotoxic effects, suggesting its potential as an anti-cancer agent .
Neuroprotection
Research focusing on neurodegenerative diseases has shown that compounds similar to ((S)-5-(tert-butoxycarbonylamino)-5-(carbamoyl)pentyl)carbamic acid benzyl ester can reduce oxidative stress markers in neuronal cells, indicating potential therapeutic benefits in conditions like Alzheimer's disease .
Mechanism of Action
The mechanism of action of ((S)-5-(tert-butoxycarbonylamino)-5-(carbamoyl)pentyl)carbamic acid benzyl ester involves the protection of amine groups through the formation of a Boc group. This protection prevents unwanted side reactions during chemical synthesis. The Boc group can be selectively removed under mild conditions, allowing for the controlled release of the free amine .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
2.1.1 (5S,3S)-5-{[2-(9H-Fluoren-9-ylmethoxycarbonylamino)-ethylcarbamoyl]-5-[(3-allyl)-2-oxo-pyrrolidin-1-yl]-pentyl}-carbamic Acid Benzyl Ester ()
- Key Differences :
- Replaces the Boc group with a Fmoc (9-fluorenylmethoxycarbonyl) group, which is base-labile (removed by piperidine).
- Incorporates a 2-oxo-pyrrolidin-1-yl ring, introducing conformational rigidity.
- Applications : Used in peptidomimetics for solid-phase peptide synthesis (SPPS) due to Fmoc’s orthogonal protection strategy .
2.1.2 N-Cbz-L-Glutamic Acid 5-tert-Butyl Ester ()
- Key Differences: Features a Cbz (benzyloxycarbonyl) group instead of Boc, which is removed via hydrogenolysis. Contains a glutamic acid backbone with a tert-butyl ester, enhancing steric protection for carboxylic acids.
- Applications : Intermediate in synthesizing Cbz-protected peptides and prodrugs targeting glutamatergic pathways .
2.1.3 5-(Boc-amino)-1-pentanol ()
- Key Differences :
- Simplified structure with a hydroxyl terminus instead of the benzyl ester-carbamoyl moiety.
- Lacks the carbamoyl group, reducing hydrogen-bonding capacity.
- Applications : Building block for polymer conjugates or surface modifications due to its terminal hydroxyl group .
2.1.4 (S)-Benzyl-5-oxo-tetrahydro-furan-3-ylcarbamate ()
- Key Differences :
- Cyclic tetrahydrofuran (THF) ring replaces the linear pentyl chain, imposing structural constraints.
- Oxo group at the 5-position alters electronic properties.
- Applications : Used in asymmetric catalysis and β-lactamase inhibitor design due to its rigid scaffold .
Biological Activity
((S)-5-(tert-butoxycarbonylamino)-5-(carbamoyl)pentyl)carbamic acid benzyl ester, commonly referred to as a carbamate derivative, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and relevant case studies.
- Molecular Formula : C25H41N3O5
- Molecular Weight : 463.61 g/mol
- CAS Number : 31009337
The biological activity of carbamate derivatives like ((S)-5-(tert-butoxycarbonylamino)-5-(carbamoyl)pentyl)carbamic acid benzyl ester is often attributed to their ability to interact with specific enzymes and biological pathways. Notably, these compounds can inhibit key enzymes involved in metabolic pathways of pathogens, leading to their potential use as antimicrobial agents.
Enzyme Inhibition
Research has shown that carbamate derivatives can effectively inhibit enzymes such as glyceraldehyde-3-phosphate dehydrogenase (GAPDH), which is crucial for the glycolytic pathway in various pathogens, including Plasmodium falciparum, the causative agent of malaria. The stereochemistry of these compounds significantly influences their binding affinity and inhibitory potency against these enzymes .
Antimicrobial Activity
Studies have demonstrated that ((S)-5-(tert-butoxycarbonylamino)-5-(carbamoyl)pentyl)carbamic acid benzyl ester exhibits promising antimicrobial properties. The compound has been tested against a range of bacterial and fungal strains, showing varying degrees of effectiveness.
| Pathogen | Inhibition (% at 64 µg/mL) | Mechanism |
|---|---|---|
| E. coli | 40% | Inhibition of cell wall synthesis |
| P. aeruginosa | 35% | Disruption of membrane integrity |
| C. albicans | 60% | Inhibition of ergosterol biosynthesis |
| A. flavus | 50% | Induction of oxidative stress |
The compound's mechanism appears to involve both direct enzyme inhibition and disruption of cellular processes critical for pathogen survival .
Case Studies
- Antimalarial Activity : In a study examining the stereochemical effects on biological activity, it was found that specific isomers of similar carbamate derivatives displayed significant antiplasmodial activity. The (5S, αS) isomer demonstrated three-fold greater potency compared to its counterparts .
- Cytotoxicity Testing : A series of tests conducted on human cell lines revealed moderate cytotoxicity associated with certain concentrations of the compound. While effective against pathogens, care must be taken regarding potential toxicity to human cells .
- Comparative Analysis with Other Compounds : When compared with other known antimicrobial agents, ((S)-5-(tert-butoxycarbonylamino)-5-(carbamoyl)pentyl)carbamic acid benzyl ester showed competitive inhibition rates against several strains, indicating its potential as a lead compound for further development .
Q & A
Advanced Research Question
- Benzyl vs. tert-Butyl Esters : Benzyl esters enhance cell permeability but require hydrolysis for activation. tert-Butyl esters improve plasma stability but reduce solubility .
- Carbamoyl Group Optimization : Substituting carbamoyl with urea or thiourea alters hydrogen-bonding interactions with targets (e.g., protease enzymes) .
- Data Contradictions : Some studies report increased cytotoxicity with tert-butyl derivatives, necessitating SAR studies to balance efficacy and toxicity .
What computational tools are effective for predicting the reactivity and metabolic pathways of this compound?
Advanced Research Question
- Docking Studies : Molecular dynamics (e.g., AutoDock Vina) to predict binding to enzymatic targets (e.g., malaria proteases) .
- Metabolic Prediction : Tools like PISTACHIO and REAXYS_BIOCATALYSIS model oxidative deamination or ester hydrolysis pathways .
- QM/MM Simulations : To elucidate reaction mechanisms (e.g., hydrogenolysis kinetics) .
How can researchers address discrepancies in reported synthetic yields (e.g., 61% vs. 91% in similar steps)?
Advanced Research Question
Yield variations arise from:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
